REACTION_CXSMILES
|
[C:1]([CH:3]([C:11]1[N:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([O:19][CH3:20])[N:12]=1)C(OC(C)(C)C)=O)#[N:2].C1(C)C=CC=CC=1.CS(O)(=O)=O.O>C(OCC)(=O)C>[C:1]([CH2:3][C:11]1[N:12]=[C:13]([O:19][CH3:20])[CH:14]=[C:15]([O:17][CH3:18])[N:16]=1)#[N:2]
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Name
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tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl)acetate
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Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC(C)(C)C)C1=NC(=CC(=N1)OC)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-ml eggplant-shaped flask provided with a magnetic stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The system inside was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
After the completion of a reaction
|
Type
|
TEMPERATURE
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Details
|
the system was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
and re-extraction
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then, ethyl acetate was distilled off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=NC(=CC(=N1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |